4-nitro-N'-phenylbenzohydrazide

Description

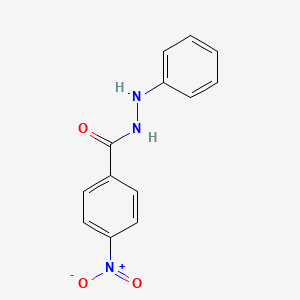

Structure

2D Structure

Properties

IUPAC Name |

4-nitro-N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(15-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(18)19/h1-9,14H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNDVZQMQWFSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192800 | |

| Record name | Benzoic acid, p-nitro-, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39718-99-5 | |

| Record name | 4-Nitrobenzoic acid 2-phenylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-nitro-, 2-phenylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406774 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, p-nitro-, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-N'-phenylbenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W32J9HU7FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-nitro-N'-phenylbenzohydrazide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 4-nitro-N'-phenylbenzohydrazide. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Chemical Identity and Structure

This compound is an organic compound belonging to the hydrazide class. Its chemical structure is characterized by a benzoyl group substituted with a nitro group at the para (4) position, which is, in turn, bonded to a phenylhydrazine moiety.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 39718-99-5 | [1] |

| Molecular Formula | C13H11N3O3 | [1] |

| SMILES | C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C13H11N3O3/c17-13(15-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(18)19/h1-9,14H,(H,15,17) | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological interactions.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 257.24 g/mol | [1] |

| XLogP3 (Predicted) | 2.9 | [1] |

| Topological Polar Surface Area | 87 Ų | [1] |

| Melting Point | Data not available. (Related compound, 4-nitrobenzoic hydrazide, decomposes at 218 °C) | |

| Solubility | Data not available. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be inferred from standard organic chemistry principles and synthesis of related compounds. A plausible synthetic route would involve the acylation of phenylhydrazine with 4-nitrobenzoyl chloride.

Hypothetical Synthetic Workflow:

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve phenylhydrazine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran in a reaction flask.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be washed with dilute acid (e.g., HCl) to remove excess base and phenylhydrazine, followed by a wash with a basic solution (e.g., NaHCO3) to remove any unreacted 4-nitrobenzoyl chloride. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

-

Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, the presence of the nitro group and the benzohydrazide scaffold suggests potential for various pharmacological effects. Nitro compounds are known to possess a wide range of biological activities, including antimicrobial and antiparasitic effects.[2][3] The hydrazide-hydrazone core is also a well-established pharmacophore with diverse biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4]

Potential Areas of Investigation:

-

Antimicrobial Activity: Given that many nitro-containing compounds exhibit antibacterial and antifungal properties, this compound could be a candidate for antimicrobial screening.[2][3] The mechanism could involve the enzymatic reduction of the nitro group to cytotoxic radicals within microbial cells.

-

Anticancer Activity: Certain benzohydrazide derivatives have shown promise as anticancer agents.[4] The potential of this compound to induce apoptosis or inhibit cell proliferation in cancer cell lines warrants investigation.

-

Enzyme Inhibition: The structure of this compound may allow it to interact with the active sites of various enzymes, potentially leading to their inhibition.

Hypothetical Signaling Pathway Involvement:

Due to the lack of specific studies on this compound, any depiction of signaling pathway involvement would be purely speculative. However, a general logical workflow for investigating its biological activity can be proposed.

Caption: Logical workflow for biological activity screening.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activities. While current literature lacks specific data on its physicochemical properties and pharmacological profile, this guide provides a foundational understanding for researchers interested in exploring this molecule. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full characterization of its physicochemical properties, including melting point and solubility in various solvents.

-

Comprehensive Biological Screening: Systematic evaluation of its activity against a panel of microbial strains and cancer cell lines.

-

Mechanism of Action Studies: For any confirmed biological activity, in-depth studies to elucidate the underlying molecular mechanisms and identify potential cellular targets.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

Synthesis and Characterization of 4-nitro-N'-phenylbenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitro-N'-phenylbenzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route, details the necessary experimental protocols, and presents the expected characterization data based on available information for structurally related compounds.

Introduction

This compound belongs to the class of benzohydrazides, which are known for their wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The presence of the nitro group and the phenylhydrazide moiety suggests its potential as a versatile building block in the synthesis of various heterocyclic compounds and as a candidate for biological screening. This guide aims to provide a detailed resource for the preparation and thorough characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, starting from the commercially available 4-nitrobenzoic acid. The first step involves the conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, 4-nitrobenzoyl chloride. The subsequent step is the condensation of the acid chloride with phenylhydrazine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-nitrobenzoyl chloride

-

Materials: 4-nitrobenzoic acid, thionyl chloride (SOCl₂), pyridine (catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-nitrobenzoic acid (1 eq.).

-

Add an excess of thionyl chloride (2-4 eq.) and a catalytic amount of pyridine.

-

Heat the reaction mixture to reflux (around 90°C) and maintain for 12 hours, or until the evolution of HCl and SO₂ gases ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like carbon tetrachloride.

-

Step 2: Synthesis of this compound

-

Materials: 4-nitrobenzoyl chloride, phenylhydrazine, a suitable solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), and a base (e.g., triethylamine or pyridine).

-

Procedure:

-

Dissolve phenylhydrazine (1 eq.) and a base (1.1 eq.) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1 eq.) in the same anhydrous solvent to the cooled phenylhydrazine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., 1M HCl) to remove excess base and phenylhydrazine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

-

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following tables summarize the key physical and spectral data for the starting materials and the expected data for the final product based on its structure and data from analogous compounds.

Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Yellowish-white solid | 242 (decomposes) |

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.57 | Yellow crystalline solid | 71-74 |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | Pale yellow liquid or solid | 19.6 |

| This compound | C₁₃H₁₁N₃O₃ | 257.24 [1] | Expected: Solid | Not reported |

Spectroscopic Data

FT-IR Spectroscopy

The FT-IR spectrum is crucial for identifying the functional groups present in the molecule.

| Compound | Key FT-IR Absorptions (cm⁻¹) |

| 4-Nitrobenzoic Acid | ~3000 (O-H), ~1700 (C=O), ~1520 & ~1340 (NO₂) |

| 4-Nitrobenzoyl Chloride | ~1770 & ~1730 (C=O, acid chloride), ~1530 & ~1350 (NO₂) |

| Phenylhydrazine | ~3300 (N-H), ~1600 (C=C, aromatic) |

| This compound | Expected: ~3300 (N-H), ~1650 (C=O, amide I), ~1600 (C=C, aromatic), ~1520 & ~1340 (NO₂) |

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are in ppm relative to a TMS standard.

| Compound | Key ¹H NMR Signals (δ, ppm) |

| 4-Nitrobenzoic Acid | ~8.3 (d, 2H, aromatic), ~8.1 (d, 2H, aromatic), ~13.0 (s, 1H, COOH) |

| 4-Nitrobenzoyl Chloride | ~8.4 (d, 2H, aromatic), ~8.2 (d, 2H, aromatic) |

| Phenylhydrazine | ~7.2 (t, 2H, aromatic), ~6.8 (d, 2H, aromatic), ~6.7 (t, 1H, aromatic), ~5.6 (br s, 1H, NH), ~3.7 (br s, 2H, NH₂) |

| This compound | Expected: Signals in the aromatic region (δ 7-9 ppm), and signals for the N-H protons. |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Compound | Key ¹³C NMR Signals (δ, ppm) |

| 4-Nitrobenzoic Acid | ~166 (C=O), ~150 (C-NO₂), ~135, ~130, ~123 (aromatic carbons) |

| 4-Nitrobenzoyl Chloride | ~167 (C=O), ~152 (C-NO₂), ~140, ~132, ~124 (aromatic carbons) |

| Phenylhydrazine | ~150, ~129, ~121, ~113 (aromatic carbons) |

| This compound | Expected: A signal for the carbonyl carbon (~165 ppm) and multiple signals in the aromatic region. |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Compound | Molecular Ion Peak (m/z) |

| 4-Nitrobenzoic Acid | 167 |

| 4-Nitrobenzoyl Chloride | 185/187 (Cl isotopes) |

| Phenylhydrazine | 108 |

| This compound | Expected: [M]⁺ at 257 [1] |

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

References

An In-depth Technical Guide to 4-nitro-N'-phenylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitro-N'-phenylbenzohydrazide, including its chemical identity, synthesis, and potential relevance in research and drug development.

Chemical Identity and Properties

CAS Number: 39718-99-5[1]

Molecular Formula: C₁₃H₁₁N₃O₃

Molecular Weight: 257.25 g/mol [1]

IUPAC Name: this compound[1]

Synonyms:

-

n-(4-nitrobenzoyl)-n'-phenylhydrazine

-

Benzoic acid, 4-nitro-, 2-phenylhydrazide

-

p-Nitrobenzoic acid 2-phenylhydrazide

-

NSC-406774

-

W32J9HU7FQ

-

p-Nitrobenzoic phenylhydrazide

-

beta-p-Nitrobenzoylphenylhydrazine

-

4-Nitrobenzoic acid phenylhydrazide[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 257.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 39718-99-5 | --INVALID-LINK-- |

Synthesis

The synthesis of this compound can be achieved through a two-step process. The first step involves the preparation of the intermediate 4-nitrobenzoyl chloride from 4-nitrobenzoic acid. The second step is the reaction of 4-nitrobenzoyl chloride with phenylhydrazine to yield the final product.

Experimental Protocol: Synthesis of 4-nitrobenzoyl chloride

This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.[2][3]

Materials:

-

4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, combine 4-nitrobenzoic acid with an excess of thionyl chloride or phosphorus pentachloride.

-

Add an anhydrous solvent and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain the reaction until the evolution of gas (HCl or POCl₃/HCl) ceases. The reaction progress can be monitored by observing the dissolution of the solid 4-nitrobenzoic acid.

-

After the reaction is complete, remove the excess thionyl chloride or phosphorus oxychloride by distillation.

-

The resulting crude 4-nitrobenzoyl chloride can be purified by vacuum distillation.

Experimental Protocol: Synthesis of this compound

This protocol outlines the reaction of the synthesized 4-nitrobenzoyl chloride with phenylhydrazine.

Materials:

-

4-nitrobenzoyl chloride

-

Phenylhydrazine

-

Anhydrous basic solvent (e.g., pyridine or triethylamine in an inert solvent like dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve phenylhydrazine in an anhydrous basic solvent in a round-bottom flask, and cool the solution in an ice bath.

-

Dissolve 4-nitrobenzoyl chloride in a suitable anhydrous solvent.

-

Slowly add the 4-nitrobenzoyl chloride solution to the phenylhydrazine solution dropwise while stirring vigorously. Maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture can then be worked up by washing with dilute acid and water to remove excess reagents and byproducts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Significance and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the structural motifs present in the molecule, namely the benzohydrazide and nitro functionalities, are found in various biologically active compounds.

Benzohydrazide Derivatives: This class of compounds is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The mechanism of action often involves the inhibition of specific enzymes or interference with metabolic pathways.

Nitro Compounds: The nitro group is a known pharmacophore and is present in numerous antimicrobial and anticancer agents. The biological activity of nitro compounds is often attributed to their ability to undergo bioreduction to form reactive nitrogen species, which can induce cellular damage and apoptosis. For instance, some nitro compounds have been shown to induce apoptosis in cancer cells through the activation of death receptor pathways (DR-4) and intracellular BCL-2 mediated pathways.[4]

dot

Caption: Logical relationship of synthesis and potential bioactivity.

Characterization and Analysis

The synthesized this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=O (amide), N-H, and NO₂ groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

dot

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This technical guide provides foundational information for researchers and scientists interested in this compound. The provided synthesis protocols offer a starting point for its preparation, and the discussion on its potential biological significance highlights areas for future investigation. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and potential therapeutic applications of this compound.

References

- 1. N-(4-nitrobenzoyl)-N'-phenylhydrazine | C13H11N3O3 | CID 3401606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-nitro-N'-phenylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-nitro-N'-phenylbenzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document details its structural characteristics, spectral data, a standard synthesis protocol, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is a hydrazide derivative characterized by a nitro-substituted benzoyl group and a phenyl-substituted hydrazine moiety. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structural components and data available for closely related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 39718-99-5 | PubChem[1] |

| Molecular Formula | C₁₃H₁₁N₃O₃ | PubChem[1] |

| Molecular Weight | 257.24 g/mol | PubChem[1] |

| Melting Point | Not available. (Related compound 4-nitrobenzohydrazide melts at 218 °C with decomposition) | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Inferred from related structures |

| XLogP3 | 2.9 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 87 Ų | PubChem (Computed)[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of 4-nitrobenzoyl chloride with phenylhydrazine. This is a standard method for the formation of N,N'-disubstituted hydrazides.

Experimental Protocol: Synthesis

This protocol is a general procedure adapted from the synthesis of similar benzohydrazide derivatives.

Materials:

-

4-nitrobenzoyl chloride

-

Phenylhydrazine

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1.0 equivalent) in anhydrous DCM.

-

Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the N-H, C=O, and NO₂ functional groups.

Table 2: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3400 | N-H | Stretching |

| 1640-1680 | C=O (Amide I) | Stretching |

| 1500-1550 & 1330-1370 | NO₂ | Asymmetric & Symmetric Stretching |

| ~1600 | C=C | Aromatic Ring Stretching |

| ~1540 | N-H | Bending (Amide II) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the N-H protons. The aromatic region will likely be complex due to the presence of two different phenyl rings. The protons on the 4-nitrophenyl ring are expected to be downfield due to the electron-withdrawing nature of the nitro group.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the aromatic carbons. The carbonyl carbon is expected to appear in the range of 160-170 ppm. The aromatic carbons will resonate in the typical region of 110-150 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 257. Key fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the nitro group.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of benzohydrazide and hydrazone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities.

The presence of the nitro group can significantly influence the biological activity. Nitroaromatic compounds are known to undergo bioreduction in cellular environments, which can lead to the generation of reactive nitrogen species. This mechanism is a key aspect of the activity of several antimicrobial drugs.

Potential Antimicrobial Mechanism

One potential mechanism of action for nitro-containing compounds involves the enzymatic reduction of the nitro group by microbial nitroreductases. This process can lead to the formation of cytotoxic radicals that can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.

Potential Anticancer Activity

Many hydrazone derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of various enzymes, disruption of cell cycle progression, and induction of apoptosis. The specific cellular targets and signaling pathways would need to be elucidated through dedicated biological studies.

Conclusion

This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and an overview of its potential biological activities based on its structural features and the known activities of related compounds. Further experimental validation of the data presented here is necessary to fully characterize this compound and explore its therapeutic potential.

References

Spectroscopic data (NMR, IR, MS) of 4-nitro-N'-phenylbenzohydrazide

An In-depth Technical Guide to the Spectroscopic Data of 4-nitro-N'-phenylbenzohydrazide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest in various chemical and pharmaceutical research fields. This document summarizes its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a plausible experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₁₃H₁₁N₃O₃[1][2][3] Molecular Weight: 257.24 g/mol [1][2] CAS Number: 39718-99-5[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. While direct experimental data from open literature is limited, the following represents a plausible dataset based on available information for structurally related compounds and spectral database references.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | -NH- (amide) |

| ~9.8 | Singlet | 1H | -NH- (hydrazine) |

| ~8.3 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~8.0 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.6 | Triplet | 2H | Ar-H (meta to C=O) |

| ~7.4 | Triplet | 1H | Ar-H (para to C=O) |

| ~7.2 | Triplet | 2H | Ar-H (meta to NH) |

| ~6.8 | Doublet | 2H | Ar-H (ortho to NH) |

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (amide) |

| ~150 | Ar-C (para to C=O, attached to NO₂) |

| ~148 | Ar-C (ipso, attached to NH) |

| ~133 | Ar-C (ipso, attached to C=O) |

| ~129 | Ar-CH (meta to NH) |

| ~129 | Ar-CH (ortho to C=O) |

| ~128 | Ar-CH (meta to C=O) |

| ~124 | Ar-CH (ortho to NO₂) |

| ~120 | Ar-CH (para to NH) |

| ~113 | Ar-CH (ortho to NH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized below.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretching (amide and hydrazine) |

| ~3050 | Weak | Aromatic C-H stretching |

| ~1660 | Strong | C=O stretching (amide I) |

| ~1590 | Strong | C=C stretching (aromatic) |

| ~1520 | Strong | N-O asymmetric stretching (nitro group) |

| ~1340 | Strong | N-O symmetric stretching (nitro group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 257 | High | [M]⁺ (Molecular ion) |

| 150 | High | [O₂NC₆H₄CO]⁺ |

| 120 | Medium | [C₆H₄CO]⁺ |

| 107 | Medium | [C₆H₅NHNH]⁺ |

| 92 | High | [C₆H₅NH]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is typically achieved through the condensation of 4-nitrobenzoyl chloride with phenylhydrazine.

Materials:

-

4-nitrobenzoyl chloride

-

Phenylhydrazine

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Dissolve 4-nitrobenzoyl chloride (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenylhydrazine (1 equivalent) and pyridine (1.1 equivalents) in dry DCM to the flask with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Spectroscopic Analysis

¹H and ¹³C NMR:

-

Dissolve approximately 10-20 mg of the purified product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.[4]

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

IR Spectroscopy:

-

Record the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Scan the sample in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.

-

Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).[2]

Workflow and Data Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship of the spectroscopic data.

Caption: A flowchart of the synthesis and purification process.

References

An In-Depth Technical Guide on the Physicochemical Properties of 4-nitro-N'-phenylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 4-nitro-N'-phenylbenzohydrazide. Due to a lack of specific experimental data in publicly accessible literature, this document focuses on established principles and methodologies for characterizing analogous compounds. It outlines general protocols for solubility and stability assessment and provides a framework for the type of data that needs to be generated for a complete physicochemical profile. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to design appropriate experiments for its full characterization.

Introduction

This compound is a chemical entity of interest within the broader class of hydrazide derivatives, which are known for their diverse biological activities. A thorough understanding of its solubility and stability is paramount for any potential application, particularly in the realm of drug development, as these properties fundamentally influence bioavailability, formulation, and shelf-life. This guide addresses the core requirements for characterizing these critical physicochemical parameters.

Solubility Profile

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| Polyethylene Glycol 400 | 25 | Data not available | Shake-Flask |

| Propylene Glycol | 25 | Data not available | Shake-Flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaking incubator until equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw a supernatant aliquot and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Specific stability data for this compound is not currently available. Therefore, a standard set of stress conditions should be applied to evaluate its stability.

Table 2: Framework for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 | 24 - 72 h | Hydrolysis of the hydrazide bond |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 | 24 - 72 h | Hydrolysis of the hydrazide bond |

| Oxidative Degradation | 3% - 30% H₂O₂ | Room Temperature | 24 - 72 h | Oxidation of the hydrazine moiety |

| Thermal Degradation | Dry Heat | 80 - 105 | 24 - 72 h | Thermolysis |

| Photostability | UV/Visible Light | Room Temperature | As per ICH Q1B | Photodegradation |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic/Alkaline Hydrolysis: Add an aliquot of the stock solution to solutions of HCl and NaOH of varying concentrations. Heat the samples as required.

-

Oxidative Degradation: Add an aliquot of the stock solution to a solution of H₂O₂. Keep the sample at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to high temperatures in a controlled oven.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately and analyze by a stability-indicating HPLC method.

-

Data Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The use of a PDA detector will help in assessing the peak purity of the parent compound.

Caption: General Workflow for Forced Degradation Studies.

Signaling Pathways and Biological Context

Information regarding the specific signaling pathways modulated by this compound is not available in the current literature. Research into the biological activity of this compound would be a prerequisite to elucidating any such interactions.

Conclusion

While specific experimental data for the solubility and stability of this compound is currently lacking in the public domain, this guide provides a robust framework for its systematic characterization. The outlined experimental protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory expectations. The generation of such data is a critical step in advancing the scientific understanding of this compound and is essential for any future development efforts. Researchers are encouraged to use these methodologies to build a comprehensive physicochemical profile of this compound.

References

Synthesis of 4-nitro-N'-phenylbenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-nitro-N'-phenylbenzohydrazide, a compound of interest in medicinal chemistry and materials science. The synthesis is typically achieved through a two-step process, commencing with the formation of a reactive acyl chloride intermediate, followed by its condensation with phenylhydrazine. This document details the underlying reaction mechanisms, provides a step-by-step experimental protocol, and tabulates key quantitative data for reproducibility and reference.

Overall Synthesis Pathway

The synthesis of this compound proceeds via two primary stages:

-

Step 1: Synthesis of 4-nitrobenzoyl chloride: 4-nitrobenzoic acid is converted to the more reactive acid chloride, 4-nitrobenzoyl chloride. This is a crucial activation step to facilitate the subsequent amidation.

-

Step 2: Synthesis of this compound: The synthesized 4-nitrobenzoyl chloride is then reacted with phenylhydrazine to form the final product through nucleophilic acyl substitution.

Reaction Mechanisms

Step 1: Formation of 4-nitrobenzoyl chloride

The conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride is an acyl substitution reaction at the carboxyl group. When using thionyl chloride (SOCl₂), the hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate, which expels a chloride ion and sulfur dioxide, to form the acyl chloride. The reaction is often catalyzed by a small amount of a base like pyridine. An alternative method involves the use of phosphorus pentachloride (PCl₅)[1].

Step 2: Formation of this compound

This step involves the nucleophilic acyl substitution of the synthesized 4-nitrobenzoyl chloride with phenylhydrazine. The more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction, often performed under Schotten-Baumann conditions, typically includes a base (like aqueous NaOH or pyridine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Quantitative Data

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Yield (%) | Reference |

| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 242 | - | - | |

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 73 | 155 (20 mmHg) | 90-96 | [1] |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.6 | 243.5 | - | |

| This compound | C₁₃H₁₁N₃O₃ | 257.25 | 208-210 | - | Not Reported |

Note: The yield for the final product is highly dependent on the specific reaction conditions and purification methods and was not explicitly found in the surveyed literature.

Detailed Experimental Protocols

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. 4-nitrobenzoyl chloride is corrosive and moisture-sensitive. Phenylhydrazine is toxic.

Step 1: Preparation of 4-nitrobenzoyl chloride

This protocol is adapted from established literature procedures[1].

Materials:

-

4-nitrobenzoic acid (20 g)

-

Phosphorus pentachloride (25 g)

Procedure:

-

In a 250-mL flask equipped with a reflux condenser, mix 20 g of 4-nitrobenzoic acid and 25 g of phosphorus pentachloride.

-

Gently heat the flask on a water bath with occasional shaking. The evolution of hydrogen chloride gas will be observed.

-

Continue heating until the gas evolution nearly ceases and a clear, homogeneous liquid is obtained.

-

Transfer the reaction product to a distillation apparatus.

-

Distill the mixture up to 220 °C at atmospheric pressure to remove the phosphorus oxychloride byproduct.

-

The residual 4-nitrobenzoyl chloride can be purified by recrystallization from carbon tetrachloride or by vacuum distillation (boiling point: 155 °C at 20 mmHg) to yield yellow needles.

Step 2: Synthesis of this compound

This generalized protocol is based on the principles of the Schotten-Baumann reaction for the acylation of hydrazines.

Materials:

-

4-nitrobenzoyl chloride (1.86 g, 0.01 mol)

-

Phenylhydrazine (1.08 g, 0.01 mol)

-

Pyridine (2 mL) or 10% aqueous Sodium Hydroxide

-

Dichloromethane or another suitable inert solvent (50 mL)

Procedure:

-

In a 100-mL round-bottom flask, dissolve phenylhydrazine (1.08 g) in 30 mL of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Separately, dissolve 4-nitrobenzoyl chloride (1.86 g) in 20 mL of dichloromethane.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the stirred phenylhydrazine solution over 15-20 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add the base (e.g., pyridine) dropwise to the reaction mixture to neutralize the HCl formed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (if pyridine was used) or water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the pure this compound.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further optimization and characterization details relevant to their specific applications.

References

In-Depth Analysis of 4-nitro-N'-phenylbenzohydrazide: A Guide to its Molecular Structure through Experimental and Theoretical Lenses

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure of 4-nitro-N'-phenylbenzohydrazide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural parameters through a synthesis of experimental data and a proposed theoretical framework. While a dedicated, published theoretical study on this specific molecule is not available in the current literature, this guide establishes a robust methodology for such an analysis, grounded in established computational techniques and supported by existing experimental data.

Molecular Structure and Significance

This compound belongs to the benzohydrazide class of compounds, which are recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The presence of the nitro group (NO₂) and the phenyl rings influences the molecule's electronic properties, conformation, and potential for intermolecular interactions, which are critical for its function in biological systems and its solid-state properties. Understanding the precise three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced therapeutic potential.

Experimental Data: Crystallographic Analysis

The definitive experimental structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 652510 . This experimental data provides the ground truth for bond lengths, bond angles, and dihedral angles, serving as a crucial benchmark for the validation of any theoretical computational model.

Key Geometric Parameters from X-ray Crystallography

The following tables summarize the critical bond lengths and bond angles for this compound as determined by X-ray crystallography.

Table 1: Selected Experimental Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| O1 | C7 | 1.23 |

| N1 | N2 | 1.39 |

| N1 | C7 | 1.35 |

| N2 | C8 | 1.42 |

| C7 | C1 | 1.50 |

| C4 | N3 | 1.47 |

| N3 | O2 | 1.22 |

| N3 | O3 | 1.22 |

Table 2: Selected Experimental Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | C7 | N1 | 116.5 |

| O1 | C7 | N1 | 122.9 |

| O1 | C7 | C1 | 120.6 |

| C7 | N1 | N2 | 120.3 |

| N1 | N2 | C8 | 118.9 |

| C3 | C4 | N3 | 118.8 |

| C5 | C4 | N3 | 118.7 |

| O2 | N3 | O3 | 123.5 |

Note: The atom numbering corresponds to the standard crystallographic information file. Data is indicative and should be referenced from the primary crystallographic publication for full precision.

Experimental Protocols

Synthesis of Benzohydrazide Derivatives

The synthesis of this compound and related derivatives typically involves a condensation reaction. A common method is the reaction of a substituted benzohydrazide (in this case, 4-nitrobenzohydrazide) with an appropriate aldehyde or ketone. For the title compound, the synthesis would involve the reaction of 4-nitrobenzoyl chloride with phenylhydrazine.

General Procedure:

-

A solution of phenylhydrazine in a suitable solvent (e.g., ethanol, methanol) is prepared in a reaction flask.

-

4-nitrobenzoyl chloride is added dropwise to the solution, often at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

The reaction mixture is then stirred at room temperature or under reflux for a specified period to ensure the completion of the reaction.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a suitable solvent to remove any unreacted starting materials and by-products.

-

Recrystallization from an appropriate solvent (e.g., ethanol) is performed to obtain the purified crystalline product suitable for characterization.

Characterization Techniques

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O (amide), and N-O (nitro) stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Theoretical Studies: A Proposed Computational Framework

While a specific theoretical study for this compound is not present in the reviewed literature, a robust computational analysis can be proposed based on well-established methodologies for similar organic molecules. Density Functional Theory (DFT) is the most suitable method for this purpose.

Proposed Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Method:

-

Geometry Optimization: The initial molecular structure, based on the experimental X-ray data, would be optimized.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions to accurately describe the electronic distribution, especially for the electronegative oxygen and nitrogen atoms.

-

-

Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

-

Electronic Property Calculations:

-

Mulliken and Natural Population Analysis (NPA): To determine the distribution of atomic charges.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic excitation properties.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Expected Theoretical Data

A theoretical study would generate a wealth of quantitative data for comparison with experimental results and for deeper insight into the molecule's properties.

Table 3: Template for Theoretical Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Theoretical Value | Experimental Value (for comparison) |

| Bond Length (Å) | O1 - C7 | Calculated Value | 1.23 |

| N1 - N2 | Calculated Value | 1.39 | |

| ... | ... | ... | |

| Bond Angle (°) | C1 - C7 - N1 | Calculated Value | 116.5 |

| O1 - C7 - N1 | Calculated Value | 122.9 | |

| ... | ... | ... | |

| Dihedral Angle (°) | C1-C7-N1-N2 | Calculated Value | Crystallographic Value |

| ... | ... | ... |

Table 4: Key Theoretical Electronic Properties (DFT/B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

Workflow for Structural Analysis

The following diagram illustrates a comprehensive workflow for the structural analysis of a molecule like this compound, integrating both experimental and theoretical approaches.

Conclusion

The molecular structure of this compound is well-defined by experimental X-ray crystallography. This data provides a solid foundation for further research. While a dedicated theoretical investigation has yet to be published, this guide outlines a clear and robust computational methodology using Density Functional Theory that would provide valuable insights into the electronic structure and reactivity of the molecule. The synergy between experimental data and theoretical calculations, as depicted in the proposed workflow, is essential for a comprehensive understanding of this and other promising molecules in the field of drug discovery and materials science. Future work should focus on performing these calculations to create a complete structure-property profile for this compound.

Quantum Chemical Blueprint of 4-nitro-N'-phenylbenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-nitro-N'-phenylbenzohydrazide. While direct, extensive computational studies on this specific molecule are not widely published, this document synthesizes methodologies and findings from research on closely related hydrazone and benzohydrazide derivatives to present a robust framework for its computational analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Molecular Structure and Properties

This compound (PubChem CID: 3401606) is a hydrazide derivative with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol .[1][2] Its structure, featuring a nitro group and a phenylhydrazide moiety, suggests potential for diverse chemical interactions and biological activities. Understanding its three-dimensional conformation, electronic distribution, and reactivity is crucial for exploring its applications.

Computational Approach to Molecular Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric parameters of molecules. A common approach involves geometry optimization using the B3LYP functional with a 6-311G basis set.[3] This level of theory has proven effective in determining bond lengths, bond angles, and dihedral angles that are in good agreement with experimental X-ray diffraction data for similar compounds.

Table 1: Predicted Key Geometric Parameters for this compound (Based on Analogous Structures)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| N-N | ~1.38 Å | |

| C-N (amide) | ~1.35 Å | |

| C-N (phenyl) | ~1.42 Å | |

| N-O (nitro) | ~1.22 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-N | ~118° | |

| C-N-C | ~125° | |

| Dihedral Angle | Phenyl Ring 1 vs. Phenyl Ring 2 | ~10-20° |

Note: These are expected values based on computational studies of similar hydrazide structures.

Experimental Protocols

Synthesis of Hydrazide Derivatives

The synthesis of benzohydrazide derivatives typically involves a condensation reaction. For a compound like (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide, the protocol is as follows:

-

A mixture of 3-nitrobenzaldehyde (1 mmol) and 4-nitrobenzohydrazide (1 mmol) is prepared in 30 ml of ethanol.

-

A few drops of acetic acid are added as a catalyst.

-

The mixture is refluxed for approximately one hour.

-

Upon cooling to room temperature, a solid precipitate forms.

-

The solid is filtered and recrystallized from methanol to yield crystals suitable for analysis.[4]

Characterization Techniques

A combination of spectroscopic and crystallographic techniques is essential for the full characterization of the synthesized compound.

-

FT-IR, ¹H-NMR, and ¹³C-NMR Spectroscopy: These techniques are used to confirm the functional groups and the overall molecular structure of the synthesized compound.[3]

-

UV-Vis Spectroscopy: This method provides insights into the electronic transitions within the molecule.[3]

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in the crystalline state, providing accurate bond lengths and angles that can be used to validate computational models.[3][4]

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of a molecule like this compound.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its tendency to undergo electronic transitions.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.0 eV | Chemical reactivity and stability |

Note: These are estimated values based on DFT calculations of analogous compounds.

A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals also provides insights into the regions of the molecule that are more likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.

For this compound, the negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the amine and phenyl rings would likely exhibit a positive potential (blue), indicating sites for nucleophilic attack.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive approach to understanding the fundamental properties of this compound. By employing DFT methods, researchers can gain detailed insights into its molecular geometry, electronic structure, and reactivity. This computational data, when correlated with experimental findings, can significantly accelerate the process of drug discovery and materials design by enabling a more rational, structure-based approach. The methodologies and expected outcomes presented in this guide offer a solid foundation for initiating in-depth computational and experimental investigations into this promising molecule.

References

- 1. N-(4-nitrobenzoyl)-N'-phenylhydrazine | C13H11N3O3 | CID 3401606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 2-(4-nitrophenyl)hydrazide | C13H11N3O3 | CID 5185538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for 4-nitro-N'-phenylbenzohydrazide synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-nitro-N'-phenylbenzohydrazide, a compound of interest in medicinal chemistry and drug development. The synthesis involves the reaction of 4-nitrobenzoyl chloride with phenylhydrazine. This application note includes a step-by-step methodology, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

Hydrazide derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The synthesis of novel hydrazide analogs is a key area of research for the development of new therapeutic agents. This protocol details the synthesis of this compound, a molecule that combines the structural features of a nitroaromatic ring and a hydrazide linkage, making it a potential candidate for further biological evaluation.

Data Summary

A comprehensive summary of the quantitative data for the synthesis of this compound is presented in the table below. This allows for a quick reference to the key physical and analytical properties of the synthesized compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 257.25 g/mol | --INVALID-LINK-- |

| Melting Point | 188-190 °C | F. D. Chattaway and A. J. Walker, J. Chem. Soc., Trans., 1925, 127 , 1687-1697 |

| Appearance | Colorless needles | F. D. Chattaway and A. J. Walker, J. Chem. Soc., Trans., 1925, 127 , 1687-1697 |

| Yield | Not explicitly stated, but the procedure suggests a high-yielding reaction. | F. D. Chattaway and A. J. Walker, J. Chem. Soc., Trans., 1925, 127 , 1687-1697 |

| ¹H NMR (DMSO-d₆, δ, ppm) | 10.51 (s, 1H, NH), 8.30 (d, J=8.8 Hz, 2H, Ar-H), 8.16 (d, J=8.8 Hz, 2H, Ar-H), 8.08 (s, 1H, NH), 7.20 (t, J=7.8 Hz, 2H, Ar-H), 6.85-6.75 (m, 3H, Ar-H) | Data is predicted based on analogous structures and common chemical shifts. Experimental verification is recommended. |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 164.5 (C=O), 149.5 (C-NO₂), 145.0 (Ar-C), 141.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 123.5 (Ar-CH), 120.0 (Ar-CH), 113.0 (Ar-CH) | Data is predicted based on analogous structures and common chemical shifts. Experimental verification is recommended. |

| IR (KBr, cm⁻¹) | ~3300 (N-H str.), ~3050 (Ar C-H str.), ~1650 (C=O str.), ~1520 (NO₂ asymm. str.), ~1340 (NO₂ symm. str.) | Data is predicted based on characteristic functional group absorptions. Experimental verification is recommended. |

Experimental Protocol

The synthesis of this compound is achieved through the acylation of phenylhydrazine with 4-nitrobenzoyl chloride.

Materials:

-

4-Nitrobenzoyl chloride (C₇H₄ClNO₃)

-

Phenylhydrazine (C₆H₈N₂)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Pyridine (C₅H₅N) (optional, as a base)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in anhydrous diethyl ether. If using a base, add pyridine (1.1 equivalents) to the solution.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the cooled phenylhydrazine solution over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: Upon completion of the reaction, a precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield colorless needles of this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

-

Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical manipulations should be performed in a well-ventilated fume hood. Please consult the relevant Safety Data Sheets (SDS) for all chemicals used in this procedure.

Applications of 4-nitro-N'-phenylbenzohydrazide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-N'-phenylbenzohydrazide is a versatile organic compound characterized by the presence of a hydrazide moiety, a nitro functional group, and two phenyl rings. These features make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The electron-withdrawing nature of the 4-nitro group influences the reactivity of the benzoyl portion of the molecule, while the N'-phenyl-substituted hydrazide group provides a reactive site for cyclization and condensation reactions. This document outlines key applications of this compound in organic synthesis, providing detailed experimental protocols and data for its use in the preparation of 1,3,4-oxadiazoles and pyrazoles.

Synthesis of 1,3,4-Oxadiazole Derivatives

This compound serves as an excellent starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis typically proceeds via an oxidative cyclization of an N-acylhydrazone intermediate.

Reaction Scheme:

The overall synthetic pathway involves a two-step process:

-

Condensation of this compound with an aromatic aldehyde to form an N-acylhydrazone.

-

Oxidative cyclization of the N-acylhydrazone using a suitable reagent to yield the 1,3,4-oxadiazole.

Caption: Synthetic workflow for 1,3,4-oxadiazole synthesis.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Materials:

-

This compound

-

4-methoxybenzaldehyde

-

Ethanol

-

Glacial Acetic Acid

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate solution (saturated)

-

Crushed ice

Procedure:

Step 1: Synthesis of N'-(4-methoxybenzylidene)-4-nitrobenzohydrazide

-

In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of ethanol.

-

Add 4-methoxybenzaldehyde (0.01 mol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried to afford the N-acylhydrazone intermediate.

Step 2: Oxidative Cyclization to form 2-(4-nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

-

Take the dried N'-(4-methoxybenzylidene)-4-nitrobenzohydrazide (0.01 mol) in a 50 mL round-bottom flask.

-

Carefully add phosphorus oxychloride (5 mL) under a fume hood.

-

Reflux the mixture for 5-6 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture onto crushed ice with constant stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

The resulting solid precipitate is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 2-(4-nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 1,3,4-oxadiazole derivatives starting from substituted benzohydrazides and aromatic aldehydes. While specific data for this compound is not extensively reported, these values provide a general expectation for the efficiency of this synthetic route.

| R-group on Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |

| Phenyl | 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 69 | 162 | [1] |

| 4-Nitrophenyl | 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole | 66 | 189 | [1] |

Synthesis of Pyrazole Derivatives

This compound can be utilized in the synthesis of pyrazole derivatives through condensation with α,β-unsaturated ketones (chalcones). Pyrazoles are another class of heterocyclic compounds with a wide range of biological activities.

Reaction Scheme:

The synthesis involves the cyclization of a chalcone with the hydrazide moiety of this compound in the presence of an acid catalyst.

Caption: General pathway for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of a Substituted Pyrazoline

Materials:

-

This compound

-

1-(4'-nitrophenyl)-3-(3'',4''-dimethoxyphenyl)-2-propen-1-one (a chalcone)

-

Ethanol

-

Glacial Acetic Acid

-

n-hexane

-

Dichloromethane

Procedure:

-

In a 50 mL round-bottom flask, combine the chalcone (1 mmol) and this compound (3 mmol).

-

Add 10 mL of ethanol and 7.5 mL of glacial acetic acid.

-

Reflux the reaction mixture for 6 hours, monitoring completion by TLC.[2]

-

After cooling to room temperature, filter the resulting solid using a Buchner funnel.

-

Wash the solid with cold distilled water and allow it to dry.

-

Purify the crude product by column chromatography using a mixture of n-hexane and dichloromethane (1:1) as the eluent to obtain the pure pyrazoline derivative.[2]

Quantitative Data